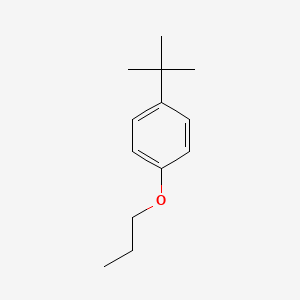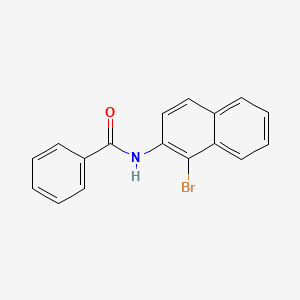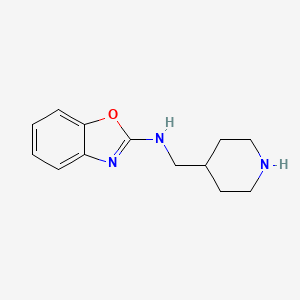
1-Tert-butyl-4-propoxybenzene
Descripción general
Descripción
1-Tert-butyl-4-propoxybenzene is an organic compound with the molecular formula C₁₃H₂₀O. It is also known by other names such as 4-tert-Butylphenyl propyl ether and Benzene, 1-(1,1-dimethylethyl)-4-propoxy-. This compound is characterized by a benzene ring substituted with a tert-butyl group and a propoxy group, making it a member of the alkylbenzene family .
Métodos De Preparación
1-Tert-butyl-4-propoxybenzene can be synthesized through various synthetic routes. One common method involves the reaction of 4-tert-butylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
1-Tert-butyl-4-propoxybenzene undergoes several types of chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids under acidic conditions using reagents like potassium permanganate (KMnO₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-propoxybenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have pharmacological properties worth investigating.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-4-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. Its effects are mediated through pathways involving the modulation of enzyme activity and receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
1-Tert-butyl-4-propoxybenzene can be compared with other alkylbenzenes such as:
Tert-butylbenzene: Lacks the propoxy group, making it less versatile in chemical reactions.
4-tert-Butylphenol: Contains a hydroxyl group instead of a propoxy group, leading to different reactivity and applications.
Propylbenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.
Propiedades
IUPAC Name |
1-tert-butyl-4-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHYPWSAOBSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408202 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-78-1 | |
| Record name | 1-tert-butyl-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)

![4-amino-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3045418.png)

